Physicochemical Properties of 2-Acetylamino-5-iodopyridine: A Technical Guide
Physicochemical Properties of 2-Acetylamino-5-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Acetylamino-5-iodopyridine (CAS No: 66131-78-0). The information herein is intended to support research, development, and quality control activities involving this compound. Data is presented in a structured format, and detailed experimental protocols for key properties are provided to ensure reproducibility and accuracy in laboratory settings.
Core Physicochemical Data
A summary of the key physicochemical properties of 2-Acetylamino-5-iodopyridine is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C7H7IN2O | [1][2][3] |
| Molecular Weight | 262.05 g/mol | [1][2][3] |
| Melting Point | 156-158°C | [1][2] |
| Boiling Point | 405°C | [1][2] |
| Density | 1.901 g/cm³ | [1][2] |
| Flash Point | 199°C | [1][2] |
| Solubility | Soluble in Methanol | [2][4] |
| pKa (Predicted) | 13.08 ± 0.70 | [2] |
| XLogP3 | 1.7 | [1] |
Experimental Protocols
Detailed methodologies for the determination of critical physicochemical parameters are outlined below. These protocols are based on established laboratory techniques.
Melting Point Determination
The melting point is a crucial indicator of purity.[5] A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Thermometer
-
Spatula[5]
-
Mortar and pestle (optional, for sample grinding)[5]
Procedure:
-
Sample Preparation: Ensure the 2-Acetylamino-5-iodopyridine sample is dry and in a fine powdered form.[8] If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube.[6] Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.
-
For a more accurate measurement, set the apparatus to heat slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[7]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[5]
Solubility Determination
This protocol provides a qualitative and semi-quantitative method for assessing the solubility of 2-Acetylamino-5-iodopyridine in a given solvent.
Apparatus:
-
Test tubes and rack
-
Vortex mixer or shaker
-
Graduated pipettes or burettes
-
Analytical balance
Procedure:
-
Initial Assessment (Qualitative):
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of 2-Acetylamino-5-iodopyridine into a test tube.
-
Add a small volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, methanol, DMSO) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[9]
-
Visually inspect the solution for any undissolved solid. If the solid completely dissolves, the compound is considered soluble under these conditions.
-
-
Saturation Method (Semi-Quantitative):
-
Add a known excess amount of 2-Acetylamino-5-iodopyridine to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[10]
-
Allow the undissolved solid to settle.
-
Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the solubility of the compound at that temperature.[10]
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[11][12]
Apparatus:
-
pH meter with a combination pH electrode, calibrated with standard buffers (pH 4, 7, and 10)[11]
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[11]
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of 2-Acetylamino-5-iodopyridine in a suitable solvent (e.g., a co-solvent system like water/methanol if solubility in pure water is low) to a known concentration (e.g., 1-10 mM).[11]
-
Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar and immerse the calibrated pH electrode.[11]
-
Titration:
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[13] This point corresponds to the midpoint of the steepest part of the titration curve.
-
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable technique for its determination.[14][15]
Apparatus:
-
Separatory funnel or centrifuge tubes
-
Mechanical shaker or rotator
-
pH meter
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV)
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[16]
Procedure:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and the aqueous phase (water or buffer) by vigorously mixing them and allowing the layers to separate.[16][17]
-
Partitioning:
-
Dissolve a known amount of 2-Acetylamino-5-iodopyridine in one of the phases.
-
Add a known volume of this solution and a known volume of the other phase to a separatory funnel or tube.[16]
-
Shake the mixture vigorously for a sufficient time (e.g., 1 hour) to allow for complete partitioning of the compound between the two phases.[16]
-
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.
-
Concentration Analysis:
-
Carefully sample a known volume from each phase.
-
Determine the concentration of 2-Acetylamino-5-iodopyridine in both the n-octanol and aqueous phases using a suitable analytical method like HPLC.[18]
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]
P = [Concentration in n-octanol] / [Concentration in aqueous phase] LogP = log10(P)
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as 2-Acetylamino-5-iodopyridine.
References
- 1. echemi.com [echemi.com]
- 2. 2-ACETYLAMINO-5-IODOPYRIDINE | 66131-78-0 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-Acetamido-5-iodopyridine | 66131-78-0 | TCI AMERICA [tcichemicals.com]
- 5. pennwest.edu [pennwest.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westlab.com [westlab.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. acdlabs.com [acdlabs.com]
- 16. enamine.net [enamine.net]
- 17. agilent.com [agilent.com]
- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]


